molecular formula C24H26N4O4S B2753099 methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1115371-70-4

methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2753099
CAS No.: 1115371-70-4
M. Wt: 466.56
InChI Key: LPRQHEWGAZUEKV-UHFFFAOYSA-N
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Description

methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a synthetic organic compound characterized by a complex molecular architecture. Its structure integrates a benzoate ester core, an imidazole ring substituted with a sulfanyl-acetamido linker, and a butylcarbamoylphenyl group. The compound’s synthesis likely involves multi-step reactions, including coupling agents for amide bond formation and chromatographic purification, as observed in analogous synthetic protocols .

Properties

IUPAC Name

methyl 2-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-3-4-12-25-22(30)17-8-7-9-18(15-17)28-14-13-26-24(28)33-16-21(29)27-20-11-6-5-10-19(20)23(31)32-2/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRQHEWGAZUEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the butylcarbamoyl group. The final steps involve the formation of the benzoate ester and the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The butylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Compound 22 (2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate)

  • Key Features : Benzimidazole core, acetate ester, cyclohexyl substituent.
  • Functional Groups : Ester, aromatic amine (benzimidazole).
  • Synthesis : Acid-mediated cyclization followed by extraction and flash chromatography .
  • Divergence from Target Compound : Lacks the sulfanyl-acetamido linker and butylcarbamoyl group, which may reduce hydrogen-bonding capacity and alter target specificity.

Compound 10VP91 (2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide)

  • Key Features : Acetamide backbone, bicyclic terpene-derived amine.
  • Functional Groups : Amide, benzimidazole.
  • Synthesis : Hydrolysis of ester (Compound 22) to carboxylic acid, followed by carbodiimide-mediated coupling with a chiral amine .
  • Divergence from Target Compound : The bicyclic amine substituent and absence of sulfanyl-thioether linkage may influence lipophilicity and metabolic stability compared to the target’s butylcarbamoylphenyl group.

Functional Group Impact

  • Ester vs. Amide : The target compound’s benzoate ester may confer higher hydrolytic lability than amide-containing analogues (e.g., 10VP91), affecting bioavailability.
  • Sulfanyl Linkage : The thioether group in the target compound could enhance radical scavenging or metal chelation, unlike Compounds 22 and 10VP91.
  • Substituent Effects : The butylcarbamoylphenyl group in the target may improve binding to hydrophobic enzyme pockets compared to cyclohexyl or terpene-based substituents .

Research Findings and Discussion

While direct bioactivity data for the target compound is unavailable, structural parallels to Compounds 22 and 10VP91 suggest plausible applications:

  • Pharmacological Potential: The imidazole moiety is prevalent in antifungal and antiviral agents, implying the target compound could modulate similar pathways.
  • Agrochemical Relevance : Plant-derived biomolecules (e.g., C. gigantea extracts in ) often rely on ester/amide functionalities for insecticidal activity; the target’s synthetic design may enhance stability and potency compared to natural analogs .

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